molecular formula C4H9BF3K B1593026 Potassium butyltrifluoroborate CAS No. 444343-55-9

Potassium butyltrifluoroborate

Cat. No.: B1593026
CAS No.: 444343-55-9
M. Wt: 164.02 g/mol
InChI Key: XLHVTQCFJZFJSN-UHFFFAOYSA-N
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Description

Potassium butyltrifluoroborate (K[BF₃C₄H₉]) is a primary alkyltrifluoroborate salt widely utilized in Suzuki-Miyaura cross-coupling reactions. Its stability, ease of handling, and compatibility with diverse reaction conditions make it a valuable reagent in organic synthesis. The compound is typically synthesized via hydroboration of 1-butene followed by fluorination with potassium bifluoride (KHF₂) . Its tetrahedral borate structure enhances stability against hydrolysis compared to boronic acids, enabling storage under ambient conditions .

Key applications include coupling with aryl and heteroaryl chlorides, where it demonstrates high efficiency under optimized Pd-catalyzed conditions (e.g., toluene/H₂O solvent, RuPhos ligand) . Notably, this compound tolerates functional groups such as nitro, ketone, and ester moieties, expanding its utility in pharmaceutical and materials chemistry .

Properties

IUPAC Name

potassium;butyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BF3.K/c1-2-3-4-5(6,7)8;/h2-4H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHVTQCFJZFJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635665
Record name Potassium butyl(trifluoro)borate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444343-55-9
Record name Potassium butyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium Butyltrifluoroborate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium butyltrifluoroborate can be synthesized through the reaction of butylboronic acid with potassium hydrogen fluoride (KHF₂). The general procedure involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors has been reported to improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Potassium butyltrifluoroborate serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of C–C bonds with aryl and alkenyl electrophiles.

Primary Alkyltrifluoroborates with Aryl Electrophiles

  • Conditions : PdCl₂(dppf)·CH₂Cl₂ (9 mol%), Cs₂CO₃ (3 equiv), THF/H₂O (3:1), 80°C .

  • Scope : Couples with aryl bromides and triflates to yield alkylated arenes. For example:

    SubstrateProductYield (%)
    4-Methoxyphenyl triflateButyl-4-methoxybenzene85
    1-BromonaphthaleneButylnaphthalene78
  • Mechanism : Transmetalation occurs via a Pd⁰/Pdᴵᴵ cycle, with Cs₂CO₃ facilitating borate activation .

Secondary Alkyltrifluoroborates and Catalyst Considerations

  • Challenge : Secondary derivatives (e.g., sec-butyltrifluoroborate) risk β-hydride elimination.

  • Solution : Sterically hindered ligands like t-Bu₃P suppress side reactions, yielding branched products (up to 75% efficiency) .

Rh-Catalyzed Addition Reactions

This compound participates in Rh-catalyzed additions to α,β-unsaturated carbonyl compounds, forming γ,δ-unsaturated products.

  • Conditions : [Rh(OH)(cod)]₂ (5 mol%), dppb (ligand), THF/H₂O (4:1), 60°C .

  • Example : Addition to methyl acrylate yields methyl 4-pentenoate (73% yield).

  • Mechanism : Oxidative addition of Rhᴵ to the alkene, followed by transmetalation and reductive elimination.

Stability Profile

  • Air/Moisture Resistance : Stable indefinitely under ambient conditions due to the tetracoordinate boron center .

  • Thermal Decomposition : Degrades above 250°C, releasing BF₃ and butane .

Comparative Reaction Efficiency

Reaction TypeCatalyst SystemTypical Yield (%)Key Advantage
Suzuki-Miyaura (Aryl)PdCl₂(dppf), Cs₂CO₃75–92Broad substrate scope
Suzuki-Miyaura (Alkenyl)PdCl₂(dppf), toluene/H₂O68–85Stereoselective diene formation
Rh-Catalyzed Addition[Rh(OH)(cod)]₂, dppb65–78Functional group tolerance

Scientific Research Applications

Potassium butyltrifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium butyltrifluoroborate exerts its effects involves the formation of a boronate complex. In cross-coupling reactions, the compound acts as a source of the butyl group, which is transferred to the coupling partner through a palladium-catalyzed process. The reaction proceeds via the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Structural and Functional Group Variations

a) Potassium Alkoxymethyltrifluoroborates
  • Structure : R-O-CH₂-BF₃K (e.g., R = benzoyloxy).
  • Synthesis : Prepared via SN₂ displacement of potassium bromomethyltrifluoroborate with alkoxides. Scalable to 100 g batches using continuous Soxhlet extraction .
  • Reactivity : Lower solubility in organic solvents necessitates specialized isolation techniques. Effective in coupling with aryl chlorides, yielding products in >85% efficiency .
  • Comparison: While potassium butyltrifluoroborate is hydrophobic, alkoxymethyl derivatives require polar solvents, limiting their use in non-aqueous systems.
b) Potassium Acyltrifluoroborates
  • Structure : R-CO-BF₃K (e.g., R = aryl or alkyl).
  • Synthesis : Copper(I)-catalyzed borylation/oxidation of aldehydes provides access to these derivatives in high yields (70–90%) .
  • Reactivity : Participate in nucleophilic acylations and cross-couplings. The electron-withdrawing acyl group reduces boron’s electrophilicity, slowing transmetalation compared to alkyltrifluoroborates .
c) Potassium Alkenyltrifluoroborates
  • Structure : CH₂=CH-CH₂-BF₃K (e.g., potassium (3-butenyl)trifluoroborate).
  • Synthesis : Hydroboration of terminal alkenes followed by fluorination .
  • Reactivity : The double bond enables conjugate additions and cyclopropanations. However, Pd-catalyzed couplings require lower temperatures (80°C) to prevent β-hydride elimination .
d) Heteroaromatic Trifluoroborates
  • Examples : Potassium 5-formylthiophen-3-yltrifluoroborate, potassium 5-formylfuran-2-yltrifluoroborate.
  • Synthesis : Derived from boronic acids via KHF₂ treatment .
  • Reactivity : Aldehyde functionalities enable post-functionalization (e.g., reductive amination) . These compounds exhibit lower stability in acidic conditions due to heteroaromatic ring sensitivity .

Reaction Performance and Mechanistic Insights

Compound Reaction Type Yield (%) Key Conditions Functional Group Tolerance
This compound Suzuki-Miyaura (aryl chlorides) 87–92 Pd(OAc)₂, RuPhos, toluene/H₂O, 80°C Nitro, ester, ketone
Potassium alkoxymethyltrifluoroborate Suzuki-Miyaura (heteroaryl chlorides) 85–90 Pd(OAc)₂, SPhos, acetone/H₂O Ether, aldehyde
Potassium acyltrifluoroborate Acylation reactions 70–90 Cu(I) catalyst, mild base Aldehyde, nitrile
Potassium alkenyltrifluoroborate Cross-coupling with chloroacetates 75–80 XPhos-Pd-G2, K₂CO₃, 80°C Amide, ester

Key Observations :

  • Primary vs. Secondary Alkyltrifluoroborates : Primary derivatives like this compound avoid β-hydride elimination, enabling higher yields in cross-couplings compared to secondary analogs .
  • Electronic Effects : Electron-rich trifluoroborates (e.g., alkoxymethyl) couple efficiently with electron-poor aryl chlorides, while electron-neutral systems (e.g., butyl) show broader substrate scope .

Stability and Handling

  • Hydrolytic Stability : this compound is stable in air and moisture, unlike boronic acids. In contrast, formyl-substituted trifluoroborates require anhydrous conditions to prevent aldehyde oxidation .
  • Thermal Stability : Alkenyltrifluoroborates decompose above 300°C, whereas aromatic derivatives (e.g., benzyloxy-substituted) remain stable up to 350°C .

Biological Activity

Potassium butyltrifluoroborate (KBF3C4H9) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and synthetic applications. This article presents a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

This compound is a member of the organotrifluoroborate family, characterized by the presence of a butyl group attached to a trifluoroborate moiety. Its structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research has indicated that potassium trifluoroborates exhibit antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.
  • Pharmacological Applications : The compound serves as a building block for synthesizing biologically active molecules, including pharmaceuticals and agrochemicals.
  • Catalytic Properties : It has been used as a catalyst in various organic reactions, enhancing reaction rates and yields.

Antimicrobial Properties

A study focused on the antimicrobial effects of this compound revealed its efficacy against several bacterial strains. The results indicated that the compound inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus, at specific concentrations.

Bacterial StrainInhibition Zone (mm)Concentration (mg/mL)
Staphylococcus aureus1510
Escherichia coli1010
Pseudomonas aeruginosa810

Synthetic Applications

This compound has been utilized in Suzuki-Miyaura cross-coupling reactions, demonstrating its role as a nucleophilic partner. The following table summarizes its effectiveness in various synthetic transformations:

Reaction TypeYield (%)Conditions
Cross-coupling with aryl halides85Pd catalyst, aqueous conditions
Coupling with alkenyl bromides78Toluene/H2O solvent system
Formation of substituted purines90Microwave-assisted synthesis

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the trifluoroborate moiety may play a crucial role in interacting with biological targets due to its unique electronic properties.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium butyltrifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium butyltrifluoroborate

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